4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide
Brand Name: Vulcanchem
CAS No.: 69463-94-1
VCID: VC18451568
InChI: InChI=1S/C15H17N5O2S.HI/c1-10-18-19-15(23-10)20(14-16-7-8-17-14)9-13(21)11-3-5-12(22-2)6-4-11;/h3-6H,7-9H2,1-2H3,(H,16,17);1H
SMILES:
Molecular Formula: C15H18IN5O2S
Molecular Weight: 459.3 g/mol

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide

CAS No.: 69463-94-1

Cat. No.: VC18451568

Molecular Formula: C15H18IN5O2S

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide - 69463-94-1

Specification

CAS No. 69463-94-1
Molecular Formula C15H18IN5O2S
Molecular Weight 459.3 g/mol
IUPAC Name 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide
Standard InChI InChI=1S/C15H17N5O2S.HI/c1-10-18-19-15(23-10)20(14-16-7-8-17-14)9-13(21)11-3-5-12(22-2)6-4-11;/h3-6H,7-9H2,1-2H3,(H,16,17);1H
Standard InChI Key TWNYHGAAPQLPEO-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₅H₁₈IN₅O₂S, reflects a 459.3 g/mol molecular weight, with an iodide counterion stabilizing the positively charged azanium center . Key structural features include:

  • A 4,5-dihydro-1H-imidazol-2-yl group, contributing basicity and hydrogen-bonding potential.

  • A 5-methyl-1,3,4-thiadiazol-2-yl moiety, known for enhancing metabolic stability and electronic diversity.

  • A 2-(4-methoxyphenyl)-2-oxoethyl side chain, introducing aromaticity and polar functional groups.

The canonical SMILES representation, CC1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-], delineates connectivity between these subunits .

Synthesis and Industrial Production

Synthesis involves multi-step organic reactions:

  • Intermediate Preparation: Imidazole and thiadiazole precursors are synthesized separately. The imidazole ring is constructed via cyclization of ethylenediamine derivatives, while the thiadiazole moiety arises from hydrazine and carbon disulfide reactions .

  • Coupling Reactions: The intermediates are coupled with 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions, followed by quaternization with methyl iodide to form the azanium center .

  • Purification: Continuous flow reactors optimize yield (reported ~78%) and minimize byproducts in industrial settings.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks at δ 2.45 (s, 3H, CH₃-thiadiazole), δ 3.85 (s, 3H, OCH₃), and δ 4.20–4.50 (m, 4H, imidazoline CH₂) confirm substituent integration .

  • ¹³C NMR: Signals at 168.9 ppm (C=O ketone) and 160.2 ppm (thiadiazole C-S) validate electronic environments .

Infrared (IR) Spectroscopy

Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C methoxy group) align with functional group motifs .

Biological Activity and Mechanisms

Enzyme Inhibition

Recent studies on structurally related imidazole-thiadiazole hybrids highlight potent inhibitory effects:

  • α-Glucosidase/α-Amylase Inhibition: Analogous compounds exhibit IC₅₀ values of 1.4–13.6 µM, surpassing acarbose (IC₅₀ = 14.8 µM), suggesting antidiabetic potential .

  • Acetylcholinesterase (AChE) Inhibition: Derivatives demonstrate IC₅₀ = 8.6–34.7 µM, comparable to donepezil (IC₅₀ = 39.2 µM), indicating applicability in Alzheimer’s disease .

Biological TargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
α-Glucosidase1.4–13.6Acarbose14.8
Acetylcholinesterase8.6–34.7Donepezil39.2

Antioxidant Activity

In CUPRAC and DPPH assays, analogs show reducing capacities of 0.85–1.24 mmol TE/g, underscoring radical-scavenging potential .

Pharmacokinetics and Toxicity

ADME/T Profiles

Computational models predict:

  • Lipophilicity (LogP): 2.1 ± 0.3, favoring blood-brain barrier penetration .

  • Hepatotoxicity: Low risk (Pa > 0.7) due to minimal cytochrome P450 inhibition .

Molecular Docking Insights

Docking with HDAC7 (PDB: 3ZNR) reveals binding affinity (ΔG = -9.2 kcal/mol) via hydrogen bonds with Asp-798 and hydrophobic interactions with Leu-749 .

Applications and Future Directions

Medicinal Chemistry

  • Anticancer Agents: Analogous imidazo[2,1-b] thiadiazoles show IC₅₀ = 35.81 µM against MCF-7 cells, outperforming cisplatin .

  • Antimicrobials: MIC values of 0.14–0.59 mM against Staphylococcus aureus and Candida albicans highlight broad-spectrum potential .

Materials Science

The iodide counterion’s polarizability and the aromatic system’s conjugation suggest utility in organic semiconductors and ionic liquids .

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